Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C13H16O2 It is a derivative of naphthalene, characterized by the presence of an ethyl ester group at the 2-position and a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position of the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid or ketones.
Reduction: Formation of 5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Differing by the presence of a keto group, this compound has distinct reactivity and applications.
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid: The acid form of the compound, which has different solubility and reactivity properties.
Ethyl 5,6,7,8-tetrahydroquinoline-2-carboxylate:
This compound stands out due to its unique combination of stability, reactivity, and potential for modification, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTABKSKVASQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.